({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine
Description
The compound ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine features a fused triazolo[3,2-b]thiazole core substituted at position 2 with a 4-methoxyphenyl group and at position 6 with an ethylsulfamoyl dimethylamine side chain. This structure combines a heterocyclic scaffold with sulfonamide and dimethylamine functionalities, which are common in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
6-[2-(dimethylsulfamoylamino)ethyl]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-19(2)25(21,22)16-9-8-12-10-24-15-17-14(18-20(12)15)11-4-6-13(23-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRXHLROKESJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCC1=CSC2=NC(=NN12)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine involves multiple steps, typically starting with the formation of the triazole and thiazole rings. The process often includes the following steps:
Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Formation of the Thiazole Ring: This step usually involves the reaction of thioamides with α-haloketones.
Coupling Reactions: The triazole and thiazole rings are then coupled with the appropriate phenyl and ethyl groups under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine: has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in studies investigating the mechanisms of action of triazole and thiazole derivatives.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Sulfonamide vs. Sulfonylurea : The sulfamoyl group in the target compound may offer better hydrolytic stability than sulfonylureas, which are prone to enzymatic degradation .
- Substituent Effects : The 4-methoxyphenyl group in the target compound could enhance lipophilicity and membrane penetration compared to the 3,4-dimethoxyphenyl analog .
Biological Activity
The compound ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine is a complex organic molecule that integrates multiple heterocyclic structures, specifically a triazole and thiazole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Molecular Formula
- Chemical Formula : C15H19N5O3S2
- Molecular Weight : 373.47 g/mol
Structural Features
The compound features:
- A triazole ring, known for its role in various biological activities.
- A thiazole moiety, which contributes to its pharmacological properties.
- A sulfamoyl group that enhances solubility and bioactivity.
IUPAC Name
- IUPAC Name : 6-[2-(dimethylsulfamoylamino)ethyl]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial growth.
- Case Studies : In vitro assays demonstrated effective inhibition against various strains of bacteria and fungi. For example, derivatives of triazole compounds have shown promising results against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells:
- Research Findings : Studies have shown that triazole derivatives can inhibit tumor cell proliferation by modulating cell cycle progression and promoting programmed cell death.
- Cell Line Studies : In vitro experiments using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound significantly reduced cell viability at micromolar concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Triazole and Thiazole Rings : These rings are crucial for receptor binding and biological activity.
- Methoxy Group : The presence of the methoxy group enhances lipophilicity and cellular uptake.
Data Table: Biological Activity Overview
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference Study |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | |
| Escherichia coli | 4.5 | ||
| Anticancer | MCF-7 (Breast Cancer) | 12.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Antimicrobial Mechanism
The antimicrobial efficacy is hypothesized to involve:
- Disruption of bacterial cell membranes.
- Inhibition of nucleic acid synthesis.
Anticancer Mechanism
The anticancer effects are believed to result from:
- Induction of oxidative stress leading to apoptosis.
- Inhibition of specific signaling pathways involved in cell proliferation.
Q & A
Q. What synthetic routes are recommended for synthesizing ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of triazolothiazole derivatives typically involves multi-step reactions, including cyclization and condensation. For example:
- Step 1: Condensation of 4-methoxyphenyl-substituted precursors with thiosemicarbazides to form triazole-thiazole scaffolds .
- Step 2: Introduction of sulfamoyl and dimethylamine groups via nucleophilic substitution or coupling reactions.
- Optimization: Adjusting solvents (e.g., ethanol, DMF), catalysts (e.g., triethylamine), and temperature (80–120°C) to improve yield .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux, 12 h | 60–75% | |
| 2 | DMF, triethylamine, 80°C, 6 h | 50–65% |
Q. What structural characterization techniques are critical for confirming the compound’s identity?
Methodological Answer:
- X-ray crystallography: Resolves crystal packing and confirms stereochemistry (e.g., triazolothiadiazole analogs in ) .
- Spectroscopy:
- ¹H/¹³C NMR: Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching calculated mass) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer: Based on GHS classification ():
- PPE: Gloves, lab coats, and eye protection to avoid skin/eye contact (Category 1B skin corrosion) .
- Ventilation: Use fume hoods to prevent inhalation of aerosols.
- Spill Management: Collect using non-sparking tools and dispose as hazardous waste .
Table 2: Key Hazard and Safety Measures
| Hazard Category | Precautionary Measures |
|---|---|
| Acute toxicity (oral) | Avoid ingestion; use PPE |
| Respiratory irritation | Ensure proper ventilation |
Q. How can researchers screen for initial biological activity?
Methodological Answer:
- Enzyme assays: Test BRD4 inhibition (IC₅₀) using fluorescence polarization (FP) assays (e.g., ’s BRD4 optimization) .
- Cell-based assays: Measure cytotoxicity (e.g., MTT assay) or anti-inflammatory activity (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How should pharmacokinetic (PK) studies be designed to evaluate bioavailability and half-life?
Methodological Answer:
- In vivo models: Use xenograft mice for plasma profiling (e.g., ’s AZD5153 study) .
- Parameters: Measure clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) via LC-MS/MS.
- Dosing: Administer intravenously (IV) and orally (PO) to calculate F% = (AUC_po/AUC_iv) × 100 .
Table 3: Key PK Parameters from Analogous Studies
| Parameter | AZD5153 () | Proposed Target Compound |
|---|---|---|
| Half-life (t₁/₂) | 8–12 h | >6 h (optimized) |
| Bioavailability | 45% | ≥40% |
Q. How to address contradictory bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Metabolite analysis: Use HPLC-MS to identify active/inactive metabolites (e.g., ’s c-Myc downregulation in vivo but not in vitro) .
- Dose calibration: Ensure in vivo doses match effective in vitro concentrations (e.g., adjust for plasma protein binding).
- Model relevance: Validate cell lines (e.g., use patient-derived xenografts if cancer-related) .
Q. What computational strategies predict target binding interactions?
Methodological Answer:
Q. How to conduct structure-activity relationship (SAR) studies for substituent optimization?
Methodological Answer:
- Substituent variation: Synthesize analogs with halogens (Cl, F) or methyl groups at the 4-methoxyphenyl position (e.g., ) .
- Bioactivity testing: Compare IC₅₀ values in enzyme/cell assays to identify critical substituents.
Table 4: Hypothetical SAR Trends for Triazolothiazole Derivatives
| Substituent (R) | Enzyme IC₅₀ (nM) | Cytotoxicity (µM) |
|---|---|---|
| 4-OCH₃ | 25 | >100 |
| 4-Cl | 18 | 75 |
| 4-F | 30 | >100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
